1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone
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Overview
Description
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a benzoxadiazole moiety, a piperazine ring, and an indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone typically involves multiple steps:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized by reacting 4-chloro-7-nitrobenzofurazan with appropriate reagents under controlled conditions.
Sulfonylation: The benzoxadiazole derivative is then sulfonylated using sulfonyl chloride in the presence of a base to form the sulfonylated intermediate.
Piperazine Ring Introduction: The sulfonylated intermediate is reacted with piperazine to introduce the piperazine ring.
Indole Group Addition: Finally, the indole group is introduced through a coupling reaction with the ethanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-nitrobenzofurazan: A precursor in the synthesis of the target compound.
7-chloro-2,1,3-benzoxadiazol-4-amine: Another benzoxadiazole derivative with similar structural features.
Uniqueness
1-{4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone is unique due to its combination of benzoxadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18ClN5O4S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C20H18ClN5O4S/c21-15-5-6-17(20-19(15)23-30-24-20)31(28,29)26-9-7-25(8-10-26)18(27)11-13-12-22-16-4-2-1-3-14(13)16/h1-6,12,22H,7-11H2 |
InChI Key |
ASGVKQSOPLTQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C5=NON=C45)Cl |
Origin of Product |
United States |
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